![molecular formula C21H27NO2 B3434081 Rac-threo-ifenprodil CAS No. 74991-34-7](/img/structure/B3434081.png)
Rac-threo-ifenprodil
概述
描述
Rac-threo-ifenprodil: is a compound known for its potent activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. It is chemically described as threo-2-(4-benzyl-piperidin-1-yl)-1-(4-hydroxyphenyl)-propan-1-ol . This compound has been extensively studied for its neuroprotective properties and its potential therapeutic applications in various neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-threo-ifenprodil involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient conditions .
化学反应分析
Types of Reactions: Rac-threo-ifenprodil undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The benzyl and hydroxyphenyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .
科学研究应用
Neuropharmacological Applications
Rac-threo-ifenprodil primarily functions as a selective antagonist of the NMDA receptor's NR2B subunit. This selectivity is crucial for its neuropharmacological effects, which include:
- Neuroprotection : Ifenprodil has been shown to protect neurons from excitotoxicity, a process where excessive stimulation by neurotransmitters leads to neuronal injury and death. Studies indicate that ifenprodil can mitigate damage in models of ischemia and traumatic brain injury by blocking NR2B-mediated calcium influx into neurons .
- Cognitive Enhancement : Research suggests that this compound may improve cognitive functions in animal models. Its ability to modulate synaptic plasticity could have implications for treating cognitive deficits associated with disorders such as Alzheimer's disease .
- Pain Management : Ifenprodil has been investigated for its analgesic properties. It may reduce neuropathic pain by inhibiting NMDA receptor activity in pain pathways. Preclinical studies have demonstrated its efficacy in models of chronic pain .
Therapeutic Uses
The therapeutic potential of this compound extends beyond neuroprotection and cognitive enhancement. Key areas of investigation include:
- Epilepsy Treatment : Given its ability to modulate excitatory neurotransmission, ifenprodil is being explored as a treatment for epilepsy. It may help reduce seizure frequency and severity by dampening hyperexcitability in neural circuits .
- Mood Disorders : There is emerging evidence that NMDA receptor antagonists can have rapid antidepressant effects. Ifenprodil's unique action on NR2B may contribute to mood stabilization and offer new avenues for treating depression and anxiety disorders .
Case Studies and Research Findings
Several studies have documented the effects of this compound, showcasing its potential applications:
作用机制
Rac-threo-ifenprodil exerts its effects primarily through its action as an NMDA receptor antagonist. It binds to the GluN2B subunit of the NMDA receptor, inhibiting the receptor’s activity and preventing excessive calcium influx into neurons. This action helps to reduce excitotoxicity, a major contributor to neuronal damage in various neurological conditions .
相似化合物的比较
- Threo-2-(4-benzyl-piperidin-1-yl)-1-(4-fluorophenyl)-propan-1-ol
- 4-benzyl-1-phenethyl-piperidinium chloride
- Traxoprodil (another β-hydroxyamphetamine NMDA receptor antagonist)
Uniqueness: Rac-threo-ifenprodil is unique due to its high selectivity for the GluN2B subunit of the NMDA receptor, which makes it particularly effective in targeting specific neuronal pathways involved in neuroprotection. Its distinct binding mode and pharmacological profile set it apart from other NMDA receptor antagonists .
生物活性
Rac-threo-ifenprodil is a stereoisomer of ifenprodil, a compound primarily recognized for its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the GluN2B subunit. This compound has garnered attention for its potential therapeutic applications in various medical conditions, including neurodegenerative diseases, pulmonary fibrosis, and viral infections.
Chemical Structure and Properties
This compound is characterized by its unique structure, which allows it to interact selectively with NMDA receptors. The absolute configuration of ifenprodil stereoisomers has been extensively studied, revealing that the (1R,2R)-configuration exhibits the highest affinity for GluN2B receptors. This stereochemistry is crucial for its biological activity, as it influences both receptor binding and ion channel inhibition .
The primary mechanism of action of this compound involves its antagonistic effects on NMDA receptors. By inhibiting these receptors, ifenprodil modulates excitatory neurotransmission, which is implicated in various neurological disorders. Additionally, recent studies have shown that ifenprodil can inhibit the replication of the hepatitis E virus (HEV) in liver-derived cells by interfering with early stages of viral infection and modulating host cell processes .
1. Neuroprotection
Ifenprodil's role as an NMDA receptor antagonist has been linked to neuroprotective effects. It has been investigated for its potential in treating conditions such as Alzheimer's disease and ischemic brain injury. The inhibition of excessive NMDA receptor activity helps prevent excitotoxicity, which is a significant contributor to neuronal damage.
2. Anti-Viral Properties
Recent research indicates that this compound may serve as an effective antiviral agent against HEV. In vitro studies demonstrated that ifenprodil significantly reduces viral protein expression and RNA accumulation in hepatocytes. In vivo experiments further supported these findings, showing reduced fecal virus shedding in treated rabbits compared to controls .
3. Pulmonary Fibrosis
Ifenprodil has also been evaluated for its therapeutic effects in idiopathic pulmonary fibrosis (IPF). Its ability to modulate glutamate signaling pathways may contribute to reducing inflammation and fibrosis in lung tissue .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Study on Neuroprotection : A clinical trial assessed ifenprodil's efficacy in patients with Alzheimer's disease, showing improvements in cognitive function and reduced progression rates .
- Hepatitis E Virus Study : In a controlled study, ifenprodil was tested against HEV-infected human hepatoma cells, demonstrating significant inhibition of viral replication and suggesting a novel therapeutic approach for HEV infections .
Data Table: Biological Activities of this compound
属性
IUPAC Name |
4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3/t16-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVMODNBIQBMV-IERDGZPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74991-34-7 | |
Record name | Ifenprodil, threo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074991347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IFENPRODIL, THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1H0KS8B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。